
Quinoline, 2-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 2-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)- is a synthetic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of a trifluoromethyl group and a piperazine moiety into the quinoline structure enhances its pharmacological properties, making it a valuable compound in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, 2-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)- typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Friedländer synthesis, which involves the condensation of aniline with a carbonyl compound in the presence of an acid catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Piperazine Moiety: The piperazine moiety can be attached to the quinoline core through nucleophilic substitution reactions, often using piperazine derivatives and appropriate coupling agents.
Industrial Production Methods
Industrial production of quinoline derivatives often involves scalable and efficient synthetic routes. Microwave-assisted synthesis and solvent-free conditions are commonly employed to enhance reaction efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 2-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, trifluoromethyl iodide
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Alkylated quinoline derivatives
Wissenschaftliche Forschungsanwendungen
Quinoline, 2-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of quinoline, 2-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperazine moiety can interact with various receptors and enzymes, modulating their activity . The compound’s quinoline core can inhibit the activity of certain enzymes, such as protein kinases, by binding to their active sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoroquinolones: These compounds also contain a quinoline core with a fluorine atom, and they are widely used as antibacterial agents.
Piperazine-Quinolines: Compounds with a piperazine moiety attached to the quinoline core, similar to the compound .
Uniqueness
Quinoline, 2-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)- is unique due to the presence of both a trifluoromethyl group and a piperazine moiety. This combination enhances its pharmacological properties, making it a valuable compound for drug development .
Eigenschaften
CAS-Nummer |
57962-00-2 |
|---|---|
Molekularformel |
C22H22F3N3 |
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
2-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]quinoline |
InChI |
InChI=1S/C22H22F3N3/c23-22(24,25)18-5-3-6-20(16-18)28-14-12-27(13-15-28)11-10-19-9-8-17-4-1-2-7-21(17)26-19/h1-9,16H,10-15H2 |
InChI-Schlüssel |
MSCLXDKCXGEGRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCC2=NC3=CC=CC=C3C=C2)C4=CC=CC(=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


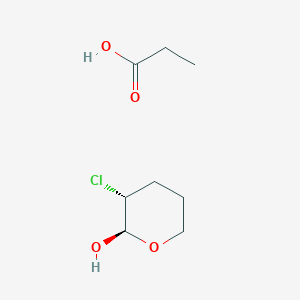

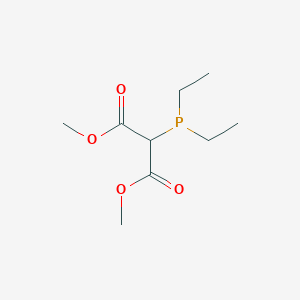
![3-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol](/img/structure/B14608117.png)
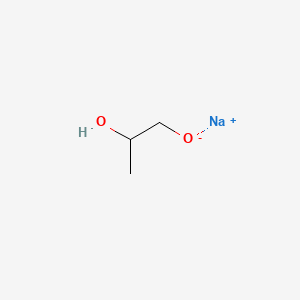
![Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate](/img/structure/B14608121.png)
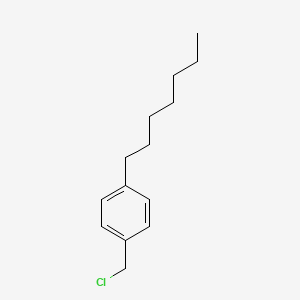
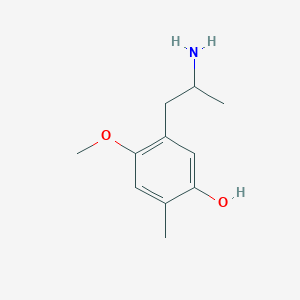

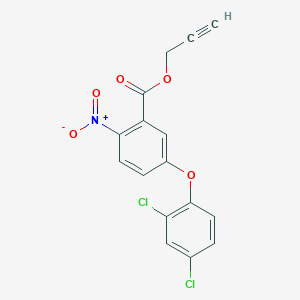



![1-[4,5-Dimethyl-2-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608163.png)
